molecular formula C11H8N6O2S B5622352 8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline

8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline

Cat. No.: B5622352
M. Wt: 288.29 g/mol
InChI Key: YLNJRGFQMVWVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline is a chemical compound that features a quinoline core substituted with a nitro group at the 5-position and a sulfanyl group linked to a 1-methyltetrazol moiety at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the tetrazole moiety might participate in coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline is unique due to the combination of the nitro, sulfanyl, and tetrazole groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

8-(1-methyltetrazol-5-yl)sulfanyl-5-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c1-16-11(13-14-15-16)20-9-5-4-8(17(18)19)7-3-2-6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJRGFQMVWVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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